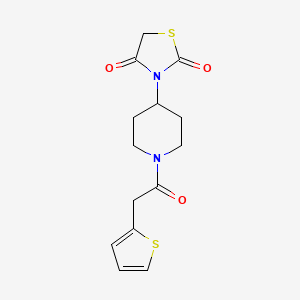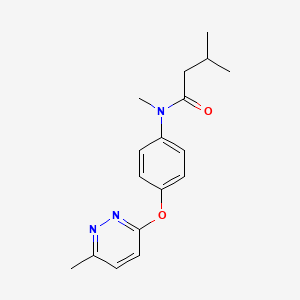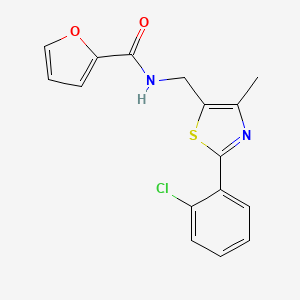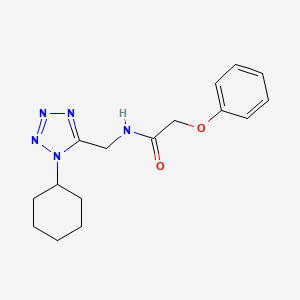
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide, also known as CTMP, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various research fields. CTMP is a small molecule that belongs to the class of tetrazole-containing compounds and has been shown to exhibit interesting pharmacological properties, making it a promising candidate for further research.
作用机制
The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide involves the selective inhibition of PKB/Akt activity. PKB/Akt is a serine/threonine kinase that is activated by various growth factors, cytokines, and other signaling molecules. Once activated, PKB/Akt phosphorylates a wide range of downstream targets, including transcription factors, enzymes, and cytoskeletal proteins. By inhibiting the activity of PKB/Akt, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide can modulate various cellular processes, including cell survival, growth, and differentiation.
Biochemical and Physiological Effects:
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide can inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. In addition, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in the regulation of cell survival and growth.
实验室实验的优点和局限性
One of the major advantages of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide is its selectivity for PKB/Akt inhibition. Unlike other compounds that inhibit multiple kinases, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide specifically targets PKB/Akt, making it a valuable tool for studying the role of this kinase in various cellular processes. However, one of the limitations of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide is its relatively low potency compared to other PKB/Akt inhibitors. This may limit its use in certain experiments where high potency is required.
未来方向
There are several future directions for research on N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide. One area of interest is the development of more potent analogs of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide that can be used in experiments where high potency is required. Another area of interest is the development of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide-based therapies for various diseases, including cancer and neurodegenerative disorders. Finally, further studies are needed to elucidate the precise mechanisms by which N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide modulates PKB/Akt activity and to identify potential off-target effects of this compound.
合成方法
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide involves the reaction of 1-cyclohexyl-1H-tetrazol-5-amine with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction, resulting in the formation of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide as a white solid. The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide is relatively straightforward and has been optimized for large-scale production.
科学研究应用
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide has been shown to have a wide range of applications in scientific research. It has been used as a tool compound to study the role of protein kinases in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide has been shown to selectively inhibit the activity of protein kinase B (PKB/Akt), a key signaling molecule that is involved in the regulation of cell survival and growth. N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide has also been used to study the role of PKB/Akt in the development and progression of various diseases, including cancer, diabetes, and neurodegenerative disorders.
属性
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c22-16(12-23-14-9-5-2-6-10-14)17-11-15-18-19-20-21(15)13-7-3-1-4-8-13/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBFXHDTYXTXPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

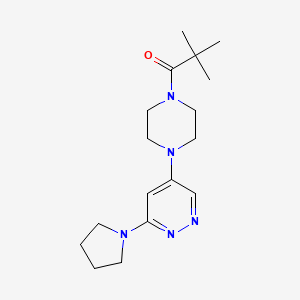
![(4-methoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2353997.png)
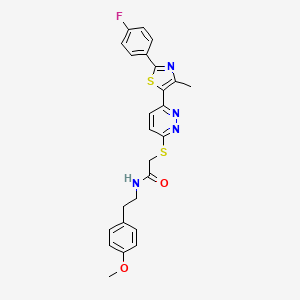
![N-[(2,2-Difluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2353999.png)
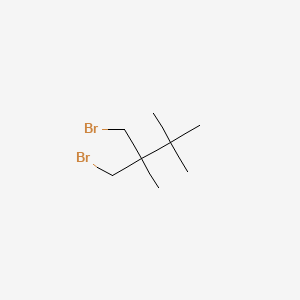


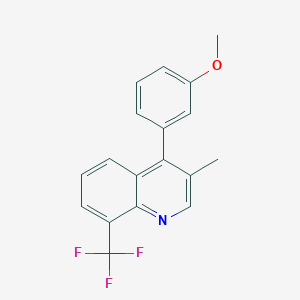

![5-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2354009.png)

